molecular formula C11H13N3OS B12113832 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B12113832
M. Wt: 235.31 g/mol
InChI Key: MAMOXRRYRPRWGB-UHFFFAOYSA-N
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Description

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,3,4-oxadiazole ring, which is further substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 2-thiophenecarboxylic acid hydrazide under acidic conditions to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thienyl group.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The oxadiazole ring may participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]morpholine: Similar structure but with a morpholine ring instead of piperidine.

    4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]pyrrolidine: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its piperidine and oxadiazole rings, which confer distinct chemical and biological properties. The presence of the thienyl group further enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H13N3OS/c1-2-9(16-7-1)11-14-13-10(15-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2

InChI Key

MAMOXRRYRPRWGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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